
A Comprehensive Spectroscopic Guide to 4-
Hydroxy-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
4-Hydroxy-8-methoxyquinoline-3-

carboxylic acid

Cat. No.: B3423006 Get Quote

Foreword
In the landscape of modern drug discovery and materials science, the quinoline scaffold

remains a cornerstone of molecular design. Its derivatives are ubiquitous in pharmaceuticals,

agrochemicals, and functional dyes, owing to their diverse biological activities and unique

photophysical properties.[1][2] Among these, 4-Hydroxy-8-methoxyquinoline-3-carboxylic
acid (C₁₁H₉NO₄, Mol. Wt.: 219.19 g/mol ) represents a key synthetic intermediate and a

molecule of intrinsic interest.[3] Its structural features—a hydrogen-bond-donating hydroxyl

group, a chelating carboxylic acid, and an electron-donating methoxy substituent—confer a rich

chemical personality that is best understood through a multi-faceted spectroscopic approach.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for 4-Hydroxy-8-methoxyquinoline-3-
carboxylic acid. Designed for researchers, scientists, and drug development professionals,

this document moves beyond a mere recitation of data. It aims to deliver field-proven insights

into the causal relationships between molecular structure and spectral output, empowering

scientists to confidently identify, characterize, and utilize this important chemical entity.

Molecular Structure and Tautomerism
The foundational step in any spectroscopic analysis is a thorough understanding of the

molecule's structure. 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid possesses a rigid

heterocyclic core. It is crucial to recognize that the "4-hydroxy" designation represents one
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major tautomeric form. The molecule exists in equilibrium with its 4-oxo tautomer, 8-methoxy-4-

oxo-1,4-dihydroquinoline-3-carboxylic acid. In solid state and in many solvents, the 4-oxo form

is often predominant due to the stability of the conjugated amide system. This tautomerism

significantly influences the spectroscopic signatures, particularly in NMR and IR.

Figure 1: Molecular Structure of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic

molecules in solution. For a molecule like 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid,

which has limited solubility in chloroform, a polar aprotic solvent such as DMSO-d₆ is the

logical choice. This solvent not only solubilizes the compound but also allows for the

observation of exchangeable protons (hydroxyl and carboxylic acid).

While a fully assigned experimental spectrum for the title compound is not widely published, we

can predict the spectral features with high confidence based on extensive data from closely

related quinoline derivatives and established principles of NMR.[4][5][6]

¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of distinct proton environments,

their electronic surroundings, and their connectivity through spin-spin coupling.
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Predicted

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Assignment
Rationale &

Causality

~13.0 - 15.0 br s - COOH

The carboxylic

acid proton is

highly deshielded

and often very

broad due to

hydrogen

bonding and

chemical

exchange.

~11.0 - 12.0 br s - 4-OH / 1-NH

This broad signal

corresponds to

the enolic

hydroxyl or the

N-H proton of the

4-oxo tautomer,

its position being

highly dependent

on concentration

and temperature.

~8.5 s - H-2

This proton is

adjacent to the

heterocyclic

nitrogen and is

significantly

deshielded. Its

singlet nature

confirms the

absence of

adjacent protons.

~7.7 dd J ≈ 8.0, 1.5 H-5 Located on the

benzene ring,

this proton is
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ortho to the

electron-donating

methoxy group's

position but is

influenced by the

fused ring

system. It shows

coupling to H-6

and H-7.

~7.4 t J ≈ 8.0 H-6

This proton

experiences

coupling from

both H-5 and H-

7, resulting in a

triplet-like

appearance.

~7.1 dd J ≈ 8.0, 1.5 H-7

This proton is

ortho to the

electron-donating

methoxy group,

leading to a more

upfield shift

compared to H-5.

It shows coupling

to H-6 and H-5.

~3.9 s - 8-OCH₃

The three

equivalent

protons of the

methoxy group

appear as a

sharp singlet in a

characteristic

region for aryl

methyl ethers.
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¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are

highly sensitive to the electronic environment and hybridization of the carbon atoms.
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Predicted Chemical Shift (δ,

ppm)
Assignment Rationale & Causality

~175 C-4

The chemical shift is

characteristic of a carbon in a

vinylogous amide or enol

system, highly deshielded by

the adjacent oxygen and

nitrogen.

~168 COOH

The carbonyl carbon of the

carboxylic acid is highly

deshielded.

~148 C-8a

A quaternary carbon at the

fusion of the two rings,

influenced by the adjacent

nitrogen.

~147 C-8

An aromatic carbon directly

attached to the electron-

donating methoxy group,

resulting in significant

deshielding.

~140 C-2

This carbon is adjacent to the

electronegative nitrogen,

leading to a downfield shift.

~125 C-6 Aromatic methine carbon.

~118 C-5 Aromatic methine carbon.

~115 C-4a
Quaternary carbon at the ring

junction.

~112 C-7

This carbon is ortho to the

electron-donating methoxy

group, causing an upfield shift

due to increased electron

density.
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~108 C-3

A quaternary carbon, its shift

influenced by the adjacent

carboxylic acid and the double

bond.

~56 OCH₃

The methyl carbon of the ether

group, appearing in its typical

region.

Infrared (IR) Spectroscopy
IR spectroscopy is an indispensable, rapid technique for the identification of key functional

groups. The spectrum of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid is expected to be

dominated by features arising from the carboxylic acid and hydroxyl moieties.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group

3300 - 2500 Broad, Strong O-H stretch
Carboxylic Acid O-H

and Phenolic O-H

~1710 - 1680 Strong, Sharp C=O stretch Carboxylic Acid C=O

~1620, 1580, 1470 Medium - Strong
C=C and C=N

stretches

Aromatic/Heterocyclic

Rings

1320 - 1210 Strong C-O stretch
Carboxylic Acid/Aryl

Ether

960 - 900 Broad, Medium
O-H bend (out-of-

plane)
Carboxylic Acid Dimer

Expert Analysis: The most telling feature is the exceptionally broad absorption band from 3300-

2500 cm⁻¹. This is the classic signature of a hydrogen-bonded carboxylic acid dimer, which

typically obscures the sharper aromatic C-H stretches in that region.[7][8][9] The sharpness

and position of the carbonyl (C=O) peak around 1700 cm⁻¹ is also diagnostic, confirming the

presence of a conjugated carboxylic acid.[9] The strong C-O stretching band and the broad out-

of-plane O-H bend around 900 cm⁻¹ provide further, self-validating evidence for the carboxylic

acid functional group.[9]
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Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the

molecule's fragmentation patterns, which aids in structural confirmation. For a polar, acidic

molecule like this, electrospray ionization (ESI) is the preferred technique.

Molecular Ion:

Formula: C₁₁H₉NO₄

Monoisotopic Mass: 219.0532 Da[3]

Predicted Ion Adducts (ESI):[3]

[M+H]⁺: 220.0604 m/z

[M+Na]⁺: 242.0424 m/z

[M-H]⁻: 218.0459 m/z

Fragmentation Analysis: The structural integrity of the quinoline core makes fragmentation

predictable. The primary fragmentation pathways in positive ion mode involve losses from the

carboxylic acid group.

Loss of H₂O (18 Da): Initial loss of water from the molecular ion.

Loss of CO (28 Da): Subsequent loss of carbon monoxide.

Loss of COOH (45 Da): A characteristic fragmentation of carboxylic acids is the cleavage of

the entire carboxyl group, leading to the formation of an [M-COOH]⁺ ion.[1]

Loss of CO₂ (44 Da): Decarboxylation is also a common pathway for such acids.[1]
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Figure 2: Predicted ESI-MS Fragmentation Pathway

[M+H]⁺
m/z = 220.06

[M+H - H₂O]⁺
m/z = 202.05

- H₂O

[M+H - CO₂]⁺
m/z = 176.07

- CO₂

[M - COOH]⁺
m/z = 174.06

- H₂

Figure 3: NMR Experimental Workflow

1. Sample Prep
~5-10 mg in 0.6 mL DMSO-d₆

2. Instrument Setup
400 MHz+ Spectrometer

Tune & Shim Coils

3. ¹H Acquisition
Pulse Program: zg30

Scans: 16-32
Acquire FID

4. ¹³C Acquisition
Pulse Program: zgpg30

Scans: 1024+
Acquire FID

5. Data Processing
Fourier Transform

Phase & Baseline Correction
Calibrate to DMSO (δ 2.50)

6. Analysis
Integrate ¹H signals

Assign ¹H & ¹³C peaks
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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